molecular formula C24H22BrNO9 B1587424 2-naphthol AS BI-beta-D-glucuronide CAS No. 37-87-6

2-naphthol AS BI-beta-D-glucuronide

Cat. No. B1587424
CAS RN: 37-87-6
M. Wt: 548.3 g/mol
InChI Key: ACOOAEDFQKSZTC-UHFFFAOYSA-N
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Description

2-naphthol AS BI-beta-D-glucuronide is a β-D-glucosiduronic acid with a 6-bromo-3-[(2-methoxyphenyl)carbamoyl]naphthalen-2-yl substituent at the anomeric position . It is a chromogenic compound, which means it is a colorless, endogenous or exogenous pigment precursor that may be transformed by biological mechanisms into colored compounds . It is used in biochemical assays and in diagnosis as indicators, particularly in the form of enzyme substrates .


Molecular Structure Analysis

The molecular formula of 2-naphthol AS BI-beta-D-glucuronide is C24H22BrNO9 . Its molecular weight is 548.34 g/mol . The InChI string representation of its structure is InChI=1S/C24H22BrNO9/c1-33-16-5-3-2-4-15(16)26-22(30)14-9-12-8-13(25)7-6-11(12)10-17(14)34-24-20(29)18(27)19(28)21(35-24)23(31)32/h2-10,18-21,24,27-29H,1H3,(H,26,30)(H,31,32)/t18-,19-,20+,21-,24+/m0/s1 .

Scientific Research Applications

Histochemical Applications

2-naphthol AS BI-beta-D-glucuronide serves as a substrate in histochemical studies for demonstrating enzyme activity. For instance, it has been used to study the distribution of β-glucuronidase throughout mouse molar tooth development. Strongly positive reactions were observed in certain cellular components, indicating the enzyme's activity in various dental structures (Badrán, Leonard, & Provenza, 2004). This kind of application highlights the compound's utility in understanding cellular processes and enzyme localization in tissues.

Photocatalytic Degradation

The compound has been involved in studies exploring photocatalytic degradation, specifically in the formation of novel composite photocatalysts. One such study developed a g-C3N4/C@Bi2MoO6 composite that effectively degraded beta naphthol under visible-light irradiation. The improved photocatalytic activity was attributed to the efficient separation of photogenerated electrons and holes, showcasing the compound's role in environmental applications like pollutant degradation (Ma et al., 2017).

Biomarker Analysis

2-naphthol AS BI-beta-D-glucuronide has been used in biomarker analysis to measure human exposure to polycyclic aromatic hydrocarbons (PAHs). A method for measuring hydroxylated PAH metabolites in urine was developed, leveraging the compound for accurate biomarker detection. This application is crucial for epidemiological studies and understanding human exposure to environmental pollutants (Li et al., 2006).

Glucuronidation Studies

The compound is integral in studies focusing on glucuronidation, a vital metabolic pathway. Research on Caco-2 cells, for instance, has investigated the factors affecting glucuronidation activity, using alpha-Naphthol as a model substrate. Such studies are pivotal for drug development and understanding drug metabolism (Mizuma et al., 2004).

Catalysis and Etherification

2-naphthol AS BI-beta-D-glucuronide has also been explored in the context of catalysis, particularly in the etherification of 2-naphthol with ethanol over solid-acid catalysts. This research has implications for synthetic chemistry and industrial applications, demonstrating the compound's versatility and importance across different scientific fields (Kim et al., 2003).

Safety And Hazards

The safety data sheet for 2-naphthol AS BI-beta-D-glucuronide recommends avoiding dust formation, breathing mist, gas or vapors, and contact with skin and eyes . It is advised to use personal protective equipment, wear chemical impermeable gloves, and ensure adequate ventilation . In case of accidental release, it is recommended to transfer the substance to a suitable container for disposal .

Relevant Papers While I was unable to find specific papers on 2-naphthol AS BI-beta-D-glucuronide, it is mentioned in various research contexts. For example, it has been used as a substrate for the histochemical demonstration of β-glucuronidase activity during sequential molar development in the Swiss albino mouse .

properties

IUPAC Name

(2S,3S,4S,5R,6S)-6-[6-bromo-3-[(2-methoxyphenyl)carbamoyl]naphthalen-2-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H22BrNO9/c1-33-16-5-3-2-4-15(16)26-22(30)14-9-12-8-13(25)7-6-11(12)10-17(14)34-24-20(29)18(27)19(28)21(35-24)23(31)32/h2-10,18-21,24,27-29H,1H3,(H,26,30)(H,31,32)/t18-,19-,20+,21-,24+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACOOAEDFQKSZTC-NABGWTBKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1NC(=O)C2=C(C=C3C=CC(=CC3=C2)Br)OC4C(C(C(C(O4)C(=O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=CC=C1NC(=O)C2=C(C=C3C=CC(=CC3=C2)Br)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)C(=O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H22BrNO9
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

548.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-naphthol AS BI-beta-D-glucuronide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-naphthol AS BI-beta-D-glucuronide
Reactant of Route 2
2-naphthol AS BI-beta-D-glucuronide
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2-naphthol AS BI-beta-D-glucuronide
Reactant of Route 4
2-naphthol AS BI-beta-D-glucuronide
Reactant of Route 5
2-naphthol AS BI-beta-D-glucuronide
Reactant of Route 6
2-naphthol AS BI-beta-D-glucuronide

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